

# Application Notes and Protocols: Cell Culture Models for Studying Enniatin B Toxicity

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## Compound of Interest

Compound Name: Enniatin B

Cat. No.: B191169

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## Introduction

**Enniatin B** (ENN B) is a mycotoxin produced by various *Fusarium* species, commonly found as a contaminant in cereal grains.<sup>[1][2]</sup> Its toxicological profile has garnered significant interest due to its potential risks to human and animal health. These application notes provide a comprehensive overview of the in vitro cell culture models and detailed protocols used to investigate the cytotoxic effects of ENN B. The primary mechanism of ENN B's toxicity is attributed to its ionophoric properties, allowing it to transport cations across cellular membranes, which disrupts physiological ion concentrations.<sup>[1]</sup> This initial event triggers a cascade of cellular responses, including mitochondrial dysfunction, oxidative stress, cell cycle arrest, and ultimately, apoptosis or necrosis.<sup>[1][3]</sup> Understanding these mechanisms is crucial for risk assessment and the development of potential therapeutic strategies.

## Data Presentation: Quantitative Analysis of Enniatin B Cytotoxicity

The following tables summarize the cytotoxic effects of **Enniatin B** on various cell lines as reported in the literature. The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key parameter for quantifying the toxicity of a compound.

Table 1: IC<sub>50</sub> Values of **Enniatin B** in Various Cell Lines

Cell Line	Cell Type	Assay	Exposure Time (hours)	IC50 (µM)	Reference
Caco-2	Human colorectal adenocarcinoma	Multiple Assays	3 - 72	1.4 - >30	<a href="#">[1]</a> <a href="#">[4]</a>
HepG2	Human hepatocarcinoma	Alamar Blue	24, 48, 72	0.9 - 435.9	<a href="#">[1]</a> <a href="#">[4]</a>
HepG2	Human hepatocarcinoma	BrdU	24, 48, 72	1 - 3.4	<a href="#">[5]</a>
H4IIE	Rat hepatoma	Not Specified	Not Specified	~1 - 2.5	<a href="#">[6]</a> <a href="#">[7]</a>
CHO-K1	Chinese hamster ovary	Multiple Assays	Not Specified	2.8 - 11	<a href="#">[1]</a> <a href="#">[4]</a>
HT-29	Human colorectal adenocarcinoma	Not Specified	48	2.8	<a href="#">[8]</a>
MRC-5	Human fetal lung fibroblast	BrdU	Not Specified	0.6 - 9.8	<a href="#">[1]</a>
V79	Chinese hamster lung fibroblast	Neutral Red	48	~4.0	<a href="#">[9]</a>
RAW 264.7	Murine macrophage	Not Specified	24	Not Specified	<a href="#">[10]</a> <a href="#">[11]</a>

Table 2: Effects of **Enniatin B** on Cellular Processes

Cellular Process	Cell Line	Concentration (μM)	Exposure Time (hours)	Observed Effect	Reference
Apoptosis	HepG2	1.5 - 3	48	Increased apoptosis	<a href="#">[12]</a>
Apoptosis	H4IIE	Not Specified	Not Specified	Increased caspase 3/7 activity	<a href="#">[6]</a>
Apoptosis/Necrosis	Mouse Blastocysts	10 - 40	24	Dose-dependent apoptosis or necrosis	<a href="#">[13]</a>
Cell Cycle Arrest	Caco-2	3	72	G2/M phase arrest	<a href="#">[3]</a>
Cell Cycle Arrest	RAW 264.7	Not Specified	24	G0/G1 phase arrest	<a href="#">[10]</a> <a href="#">[11]</a>
Oxidative Stress (ROS Production)	Caco-2	1.5 - 3	3 - 72	Increased ROS generation	<a href="#">[14]</a> <a href="#">[15]</a>
Mitochondrial Membrane Potential	Caco-2	1.5 - 3	24 - 72	Loss of mitochondrial membrane potential	<a href="#">[14]</a>
Lysosomal Membrane Permeabilization	Caco-2	Not Specified	3	Affected lysosomal functionality	<a href="#">[2]</a> <a href="#">[3]</a>
ERK Phosphorylation	H4IIE	Not Specified	Not Specified	Decreased ERK activation	<a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

The following are detailed methodologies for key experiments used to assess **Enniatin B** toxicity in cell culture models.

### Protocol 1: Cell Viability Assessment using the Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[\[16\]](#)

Materials:

- **Enniatin B** stock solution (in DMSO or ethanol)
- Target cells (e.g., Caco-2, V79)
- Complete cell culture medium
- 96-well tissue culture plates
- Neutral Red solution (e.g., 50 µg/mL in PBS)
- Destain solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid)
- Microplate reader (540 nm)

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of  $1 \times 10^4$  cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.
- **Enniatin B Treatment:** Prepare serial dilutions of **Enniatin B** in culture medium. The final solvent concentration should not exceed 0.5% (v/v). Remove the seeding medium from the cells and add 100 µL of the **Enniatin B** dilutions or control medium to the respective wells.

- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.
- Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 3 hours at 37°C and 5% CO<sub>2</sub>.
- Washing: Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
- Destaining: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye.
- Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the solvent control.

## Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

- **Enniatin B** stock solution
- Target cells (e.g., HepG2)
- 6-well tissue culture plates
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of **Enniatin B** for the desired time.

- **Cell Harvesting:** Harvest the cells by trypsinization, including the supernatant to collect any detached apoptotic cells.
- **Washing:** Wash the cells twice with cold PBS.
- **Staining:** Resuspend the cells in 100  $\mu$ L of Binding Buffer. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400  $\mu$ L of Binding Buffer to each sample and analyze immediately by flow cytometry.

## Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP)

This assay uses a fluorescent dye (e.g., JC-1, TMRM) to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.

Materials:

- **Enniatin B** stock solution
- Target cells (e.g., Caco-2)
- 96-well black, clear-bottom tissue culture plates
- MMP-sensitive dye (e.g., JC-1)
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- **Cell Seeding and Treatment:** Seed cells in a 96-well black, clear-bottom plate and treat with **Enniatin B**.
- **Dye Loading:** After treatment, remove the medium and incubate the cells with the MMP-sensitive dye according to the manufacturer's instructions (e.g., 10  $\mu$ g/mL JC-1 for 15-30

minutes at 37°C).

- **Washing:** Wash the cells with PBS to remove excess dye.
- **Fluorescence Measurement:** Measure the fluorescence intensity. For JC-1, measure both the green fluorescence (monomers, indicating depolarized membranes) and red fluorescence (aggregates, indicating polarized membranes).
- **Data Analysis:** Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.

## Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as DCFH-DA, to measure the intracellular production of ROS.

Materials:

- **Enniatin B** stock solution
- Target cells (e.g., Caco-2)
- 96-well black, clear-bottom tissue culture plates
- DCFH-DA (2',7'-dichlorofluorescein diacetate) solution
- Fluorescence microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
- **Dye Loading:** Pre-incubate the cells with 10  $\mu$ M DCFH-DA in serum-free medium for 30 minutes at 37°C.
- **Washing:** Wash the cells with PBS.

- **Enniatin B** Treatment: Add different concentrations of **Enniatin B** to the cells.
- Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm at different time points.

## Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[\[17\]](#)[\[18\]](#)

Materials:

- **Enniatin B** stock solution
- Target cells (e.g., Caco-2, RAW 264.7)
- 6-well tissue culture plates
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

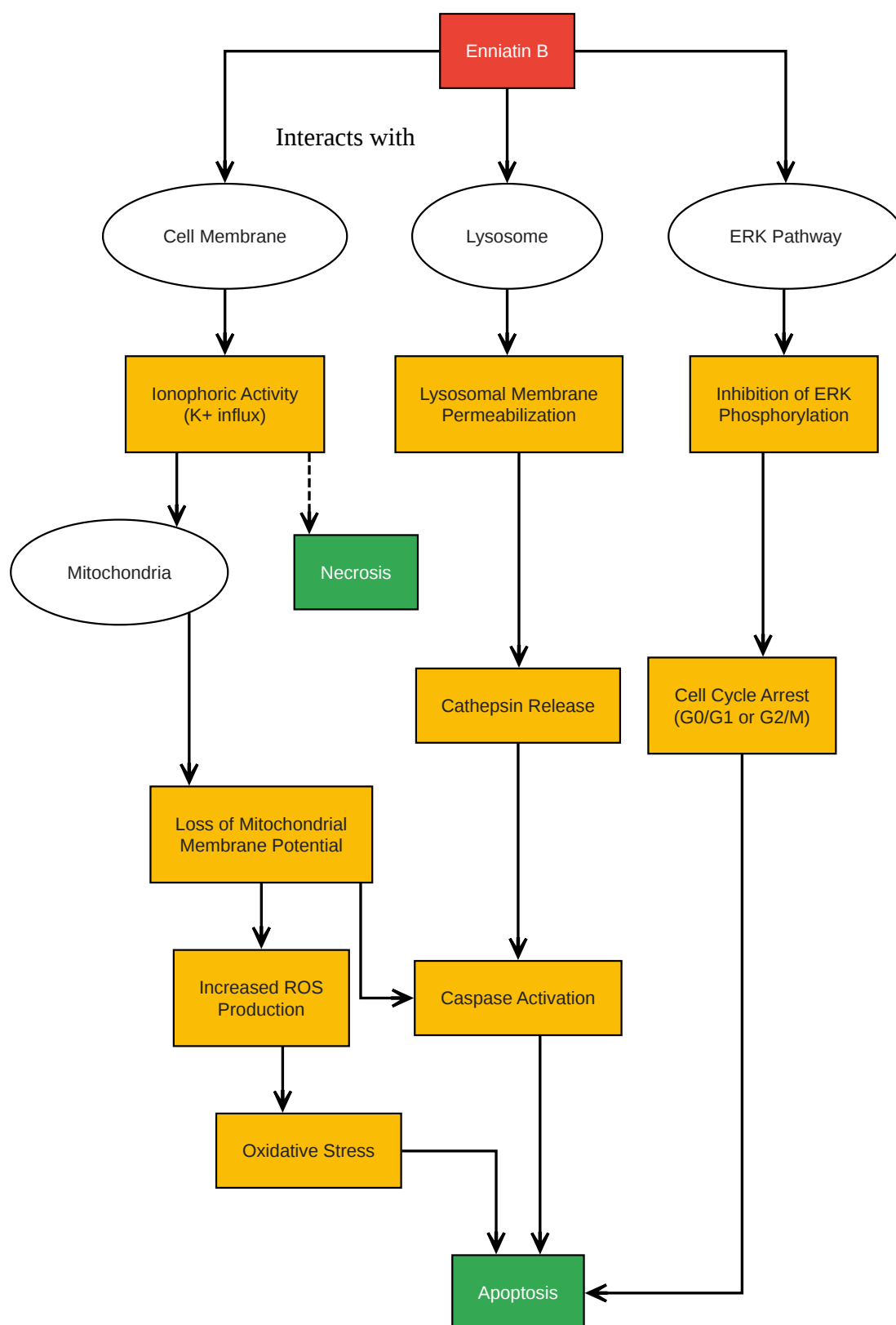
- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with **Enniatin B**.
- Cell Harvesting: Harvest the cells by trypsinization.
- Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
- Washing: Wash the fixed cells with PBS.
- Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.



- Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Visualization of Key Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways of **Enniatin B** toxicity and a general experimental workflow for its in vitro assessment.





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